molecular formula C11H22ClNO2 B1424241 Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride CAS No. 1186663-19-3

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride

Cat. No. B1424241
M. Wt: 235.75 g/mol
InChI Key: ZLMORSGKUMAHSF-UHFFFAOYSA-N
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Description

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride is a chemical compound with the molecular formula C11H22ClNO2 . It’s used in scientific research, with diverse applications including drug development, synthesis of organic compounds, and catalysis reactions.


Molecular Structure Analysis

The molecular structure of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride consists of 11 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride has a molecular weight of 235.751 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .

Scientific Research Applications

Synthesis Approaches

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride has been explored in the context of chemical synthesis and structural analysis, particularly focusing on its intermediates and derivatives. Zheng Rui (2010) reported the synthesis of a compound involving piperidine-4-carboxylic acid and ethyl carbonochloridate through a process that includes amidation, Friedel-Crafts acylation, and hydration, yielding a reasonable overall yield of 62.4% (Zheng Rui, 2010). Furthermore, ethyl 6-chloro-5-cyano-2-methylnicotinate was coupled with 4-piperidinecarboxylic acid in the multi-kilogram-scale synthesis of AZD1283, highlighting its role in the synthesis of complex molecules (S. Andersen et al., 2013).

Crystal and Molecular Structures

The crystal and molecular structures of compounds involving piperidinecarboxylic acid derivatives, including ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride, have been a subject of interest. B. Raghuvarman et al. (2014) analyzed the crystal structures of certain piperidine derivatives, noting variations in the conformational angles and interactions within the compounds (B. Raghuvarman et al., 2014). M. Szafran, A. Komasa, and E. Bartoszak-Adamska (2007) characterized 4-Piperidinecarboxylic acid hydrochloride using X-ray diffraction, computational methods, and FTIR spectrum, providing detailed insights into its structure and conformations (M. Szafran, A. Komasa, & E. Bartoszak-Adamska, 2007).

Potential Applications and Derivative Analysis

Anticancer Properties

A study by A. Rehman et al. (2018) involved synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluating them as anticancer agents. This research suggests potential applications of ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride in the synthesis of compounds with medicinal properties (A. Rehman et al., 2018).

Chemical Reactions and Modifications

O. Bekircan and H. Bektaş (2008) discussed the preparation of ethyl imidate hydrochlorides and their subsequent reactions leading to the formation of compounds involving piperidine, indicating the versatility of such compounds in chemical transformations (O. Bekircan & H. Bektaş, 2008).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

ethyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(9(2)3)5-7-12-8-6-11;/h9,12H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMORSGKUMAHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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